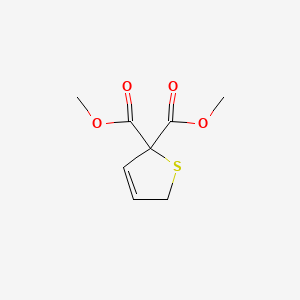
2,2-difluoro-3-(methylsulfanyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol, also known as 3-Fluoro-2-methylthio-1-propyl alcohol, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent in a variety of organic syntheses, and has been studied for its potential therapeutic applications.
Scientific Research Applications
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol has been used in a variety of scientific research applications, including the synthesis of fluorinated compounds, the analysis of drug metabolites, and the study of enzyme-catalyzed reactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, including fluorinated steroids, and as a catalyst in the synthesis of trifluoromethyl-containing compounds.
Mechanism of Action
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol is known to act as a substrate for a variety of enzymes. It has been shown to be a substrate for the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of drugs. It has also been found to be a substrate for the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of nicotine.
Biochemical and Physiological Effects
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant effects in animal models, and it has been shown to reduce the levels of pro-inflammatory cytokines. It has also been found to have an inhibitory effect on the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and can be easily synthesized from commercially available starting materials. It is also stable and can be stored for long periods of time. However, it is also a highly reactive compound and should be handled with care.
Future Directions
The potential therapeutic applications of 2,2-Difluoro-3-(methylsulfanyl)propan-1-ol are an area of active research. Possible future directions include further studies into its anti-inflammatory and antioxidant effects, as well as its potential use as a substrate for drug metabolism. Additionally, further research into its mechanism of action and its potential use as a catalyst in the synthesis of trifluoromethyl-containing compounds may also be beneficial. Finally, further studies into its potential use in the synthesis of fluorinated steroids may also prove beneficial.
Synthesis Methods
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol can be synthesized from the reaction of 2-fluoroethanol and thiophosgene in the presence of a base catalyst. This reaction produces a mixture of 2,2-difluoro-3-(methylsulfanyl)propan-1-ol and 2,2-difluoro-3-(methylsulfanyl)propan-2-ol. The two products can be separated by column chromatography.
properties
IUPAC Name |
2,2-difluoro-3-methylsulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2OS/c1-8-3-4(5,6)2-7/h7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIPMWBCUIHRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)

![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)